Methyl 5-phenylpyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-phenylpyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidine carboxylates. This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-phenylpyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones. This reaction proceeds smoothly under mild conditions, yielding the desired product with moderate to high isolated yields . Another method involves the asymmetric synthesis from δ-amino-ketoesters, which includes steps such as diazo transfer and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 5-phenylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the dopamine and serotonin systems in the brain, leading to increased release of these neurotransmitters. This modulation can result in improved mood, increased motivation, and decreased anxiety.
Comparison with Similar Compounds
- Methyl 4-acetyl-2-methyl-5-phenylpyrrolidine-2-carboxylate
- Methyl 3-oxo-5-phenyl-5-(p-toluenesulfinylamino)pentanoate
- Methyl 2-diazo-3-oxo-5-(p-toluenesulfinylamino)-5-phenylpentanoate
Uniqueness: Methyl 5-phenylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 5-phenylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTYXWQEMLQCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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